molecular formula C21H15ClN2O2 B12902479 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 143578-70-5

5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12902479
CAS No.: 143578-70-5
M. Wt: 362.8 g/mol
InChI Key: IZSQVUMXHYBRDN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with chlorophenoxy and diphenyl groups. Its chemical formula is C21H15ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with diphenylhydrazine to form the corresponding hydrazone. This intermediate is cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often involve the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazolones .

Scientific Research Applications

5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is unique due to its pyrazolone core and the specific arrangement of its substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

143578-70-5

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

5-(4-chlorophenoxy)-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C21H15ClN2O2/c22-16-11-13-19(14-12-16)26-21-15-20(25)23(17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H

InChI Key

IZSQVUMXHYBRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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